molecular formula C8H11NO3 B8666742 Methyl 3-(2-oxo-2,5-dihydro-1H-pyrrol-3-yl)propanoate CAS No. 798543-35-8

Methyl 3-(2-oxo-2,5-dihydro-1H-pyrrol-3-yl)propanoate

Cat. No.: B8666742
CAS No.: 798543-35-8
M. Wt: 169.18 g/mol
InChI Key: QPGWWXRKNOIJHV-UHFFFAOYSA-N
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Description

Methyl 3-(2-oxo-2,5-dihydro-1H-pyrrol-3-yl)propanoate is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

798543-35-8

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 3-(5-oxo-1,2-dihydropyrrol-4-yl)propanoate

InChI

InChI=1S/C8H11NO3/c1-12-7(10)3-2-6-4-5-9-8(6)11/h4H,2-3,5H2,1H3,(H,9,11)

InChI Key

QPGWWXRKNOIJHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CCNC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.1 ml of triethylsilane (0.63 mM) was added to the reaction solution containing 200 mg of 3-[1-(2,4-dimethoxybenzyl)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl]-propionic acid methyl ester (0.63 mM) dissolved in 0.7 ml of trifluoroacetic acid solution at 0° C. After the reaction mixture was heated for 1 hr, the mixture was filtered and concentrated in vacuo to remove solvent. Then the resulting mixture was dissolved in 20 ml of chloroform solution to separate into an organic layer and water layer. The organic layer was washed with 5 ml of saturated NaHCO3 solution and 5 ml of saturated NaCl solution, dried over anhydrous MgSO4, filtered and concentrated in vacuo. The resultant was purified by Silica gel column chromatography with a solvent mixture mixed with EtOAc and hexanes (19:1) as an eluant to give 50 mg of 3-(2-oxo-2,5-dihydro-1H-pyrrol-3-yl)-propionic acid methyl ester (20 (yield: 47%).
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
3-[1-(2,4-dimethoxybenzyl)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl]-propionic acid methyl ester
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.1 ml of triethylsilane (0.63 mmol) was added to the reaction solution containing 200 mg of 3-[1-(2,4-dimethoxybenzyl)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl]-propionic acid methyl ester (0.63 mmol) dissolved in 0.7 ml of trifluoroacetic acid solution at 0° C. After the reaction mixture was heated for 1 hr, the mixture was filtered and concentrated in vacuo to remove solvent. Then the resulting mixture was dissolved in 20 ml of chloroform solution to separate into an organic layer and water layer. The organic layer was washed with 5 ml of saturated NaHCO3 solution and 5 ml of saturated NaCl solution, dried over anhydrous MgSO4, filtered and concentrated in vacuo. The resultant was purified by Silica gel column chromatography with a solvent mixture mixed with EtOAc and hexanes (19:1) as an eluant to give 50 mg of 3-(2-oxo-2,5-dihydro-1H-pyrrol-3-yl)-propionic acid methyl ester (2f) (yield: 47%).
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
3-[1-(2,4-dimethoxybenzyl)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl]-propionic acid methyl ester
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
solvent
Reaction Step Three

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